8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure. It belongs to the class of purine derivatives, which are known for their wide range of biological activities. This compound is characterized by the presence of a piperidine ring, a hexyl chain, and a purine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines and aldehydes under acidic or basic conditions.
Attachment of the Hexyl Chain: This step involves the alkylation of the purine core with a hexyl halide in the presence of a strong base like sodium hydride.
Final Assembly: The final step involves the coupling of the piperidine derivative with the alkylated purine core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different substituents on the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce azide or cyano groups.
Scientific Research Applications
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
- **8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione
- **8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific structural features, such as the combination of a piperidine ring and a hexyl chain attached to the purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H35N5O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-6-7-8-9-10-26-17(14-25-12-15(2)11-16(3)13-25)22-19-18(26)20(27)24(5)21(28)23(19)4/h15-16H,6-14H2,1-5H3 |
InChI Key |
PHAFAJDUHAYVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
Origin of Product |
United States |
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